molecular formula C8H10N2O2 B13445352 (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid

Cat. No.: B13445352
M. Wt: 166.18 g/mol
InChI Key: ZOJGMZGXIWEABY-MRVPVSSYSA-N
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Description

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid is a chiral amino acid derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia or amines in the presence of sodium cyanide to form alpha-amino nitriles, which can then be hydrolyzed to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid: shares similarities with other chiral amino acids and pyridine derivatives.

    Alpha-amino acids: These compounds have similar structural features but differ in the side chains attached to the alpha carbon.

    Pyridine derivatives: Compounds with a pyridine ring structure but different functional groups attached to the ring.

Uniqueness

The uniqueness of this compound lies in its combination of a chiral center and a pyridine ring, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2R)-2-amino-2-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-2-4-10-5-3-6/h2-5H,9H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

ZOJGMZGXIWEABY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@](C1=CC=NC=C1)(C(=O)O)N

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)O)N

Origin of Product

United States

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